molecular formula C36H61N5O7S B1676965 Narlaprevir CAS No. 865466-24-6

Narlaprevir

货号: B1676965
CAS 编号: 865466-24-6
分子量: 708.0 g/mol
InChI 键: RICZEKWVNZFTNZ-LFGITCQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奈拉替尼,也被称为其商品名阿兰萨,代号为 SCH 900518,是一种有效的 NS3/4A 丝氨酸蛋白酶抑制剂。 它主要用于治疗由基因型 1 病毒引起的慢性丙型肝炎,并与其他抗病毒药物联用 奈拉替尼是第一个用于治疗慢性丙型肝炎的俄罗斯片剂药物 .

作用机制

奈拉替尼通过抑制丙型肝炎病毒的 NS3/4A 丝氨酸蛋白酶发挥其作用。该机制涉及奈拉替尼通过其酮酰胺官能团与 NS3 蛋白酶活性位点可逆共价结合。 这种结合阻止蛋白酶切割病毒多蛋白,从而抑制病毒复制 奈拉替尼不与人蛋白酶结合,除了组织蛋白酶 B,它被奈拉替尼抑制了 69% .

类似化合物:

    波西普韦: 另一种用于治疗丙型肝炎的 NS3/4A 蛋白酶抑制剂。

    特拉普韦: 与波西普韦类似,它抑制 NS3/4A 蛋白酶。

    西美普韦: 一种新一代的 NS3/4A 蛋白酶抑制剂,具有改进的药代动力学特性。

奈拉替尼的独特性: 奈拉替尼的独特性在于其与波西普韦等第一代抑制剂相比,具有改进的效力、药代动力学特征和理化特性。 它还对 SARS-CoV-2 主要蛋白酶显示出中等抑制活性,使其成为治疗 COVID-19 的潜在候选药物 .

准备方法

合成路线和反应条件: 奈拉替尼的合成涉及多个步骤,包括形成酮酰胺官能团,该官能团对其抑制活性至关重要。合成路线通常包括以下步骤:

  • 形成核心双环结构。
  • 引入酮酰胺基团。
  • 与叔丁基磺酰基甲基基团偶联。

工业生产方法: 奈拉替尼的工业生产重点是优化产量和纯度,同时最大限度地减少危险试剂的使用。该过程涉及:

化学反应分析

反应类型: 奈拉替尼经历了几种类型的化学反应,包括:

    还原: 涉及去除氧原子或添加氢原子。

    取代: 涉及用另一种官能团取代一个官能团。

常用试剂和条件:

    氧化: 常用试剂包括过氧化氢和高锰酸钾。

    还原: 常用试剂包括硼氢化钠和氢化铝锂。

    取代: 常用试剂包括卤化剂,如氯和溴。

主要产物: 这些反应形成的主要产物包括各种中间体,这些中间体被进一步加工以产生最终的奈拉替尼分子 .

科学研究应用

Clinical Indications

Narlaprevir is indicated for:

  • Chronic Hepatitis C Infection : Specifically for genotype 1 infections.
  • Combination Therapy : It is used in conjunction with ritonavir, pegylated interferon alfa, and ribavirin. Monotherapy is not recommended due to insufficient efficacy .

Contraindications

This compound should not be administered to:

  • Pregnant or lactating women
  • Children under 18 years
  • Patients with severe neutropenia or liver failure
  • Individuals who have previously received HCV protease inhibitors .

Efficacy Studies

Multiple studies have demonstrated the efficacy of this compound in treating HCV:

  • Phase III PIONEER Study (2016) : This large-scale study reported sustained virologic response (SVR) rates of 89% in treatment-naïve patients and 70% in treatment-experienced patients when combined with standard therapies, compared to significantly lower rates in control groups .
  • Safety and Antiviral Activity : Research by Reesink et al. (2009) confirmed both safety and antiviral activity when this compound was administered alone or alongside pegylated interferon alfa .
  • Resistance Studies : Tong et al. (2010) highlighted this compound's effectiveness against HCV mutations that confer resistance to other protease inhibitors like boceprevir and telaprevir .

Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied:

  • Absorption and Metabolism : Primarily metabolized by cytochrome P450-3A4, this compound shows variable pharmacokinetics based on patient conditions such as cirrhosis. Studies indicate higher exposure levels in cirrhotic patients compared to healthy individuals .
  • Drug Interaction Studies : Research has also focused on potential interactions with other antiviral drugs, assessing safety and tolerability when combined with ritonavir and tenofovir disoproxil fumarate .

Emerging Applications

Recent studies have begun to explore this compound's potential beyond hepatitis C:

  • SARS-CoV-2 Inhibition : Preliminary investigations suggest that this compound may exhibit moderate inhibitory activity against the main protease of SARS-CoV-2, indicating potential repurposing for COVID-19 treatment. The binding affinity of this compound to this protease was measured with an IC50 value of 16.11 μM .
  • Hybrid Inhibitors Development : Researchers are investigating hybrid compounds derived from this compound that may enhance antiviral properties against various viruses, including coronaviruses .

相似化合物的比较

    Boceprevir: Another NS3/4A protease inhibitor used for the treatment of hepatitis C.

    Telaprevir: Similar to Boceprevir, it inhibits the NS3/4A protease.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved pharmacokinetic properties.

Uniqueness of Narlaprevir: this compound is unique due to its improved potency, pharmacokinetic profile, and physicochemical characteristics compared to first-generation inhibitors like Boceprevir. It also shows moderate inhibitory activity against the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment .

生物活性

Narlaprevir (SCH 900518) is a second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, primarily developed for treating chronic hepatitis C, particularly in patients infected with genotype 1. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, and potential applications against other viral infections, such as SARS-CoV-2.

This compound functions by inhibiting the NS3/4A protease, which is crucial for the viral replication cycle. The compound binds reversibly to the active site of the NS3 protease through its ketoamide functional group. Importantly, this compound does not significantly inhibit human proteases, except for cathepsin B, which may have implications for safety and side effects in clinical use .

Pharmacokinetics

This compound is primarily metabolized by the cytochrome P450-3A4 enzyme system. Studies have shown that its pharmacokinetic profile varies between healthy individuals and those with liver cirrhosis. For example, a study reported higher maximum serum concentration (C_max) and area under the curve (AUC) values in cirrhotic patients compared to healthy subjects, indicating altered drug metabolism in compromised liver function .

ParameterHealthy VolunteersCirrhotic Patients
C_max (ng/ml)364.8563.1
AUC (ng·h/ml)1,917.14,701.8

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly reduces HCV RNA levels in infected patients. In a randomized controlled trial involving treatment-naïve and treatment-experienced patients, administration of this compound led to a mean viral load decline of at least 4 log₁₀ across all treatment groups within the first week . The sustained virological response (SVR) rates were notably high, reaching 81% in treatment-naïve patients and 38% in treatment-experienced individuals when combined with standard therapy .

Case Studies

  • Treatment-Naïve Patients : A study reported that over 60% of treatment-naïve patients achieved undetectable HCV RNA levels after a short course of this compound followed by standard care.
  • Cirrhotic Patients : Another investigation highlighted that cirrhotic patients tolerated this compound well, with no significant adverse effects noted during pharmacokinetic assessments.

Resistance Profile

Resistance to this compound has been studied extensively. The emergence of resistant viral strains was observed at low frequencies during treatment; however, higher concentrations of this compound combined with interferon-alpha significantly reduced this emergence . This suggests that combination therapies may be effective in minimizing resistance development.

Broader Applications: Inhibition of SARS-CoV-2

Recent studies have explored this compound's potential beyond HCV. It has shown moderate inhibitory activity against the SARS-CoV-2 main protease (M_pro), with an effective concentration (EC50) value of approximately 7.23 μM. This compound was found to exhibit no cytotoxicity at concentrations up to 200 μM in Vero cells and demonstrated a dose-dependent inhibition of plaque formation associated with SARS-CoV-2 infection .

属性

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025746
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865466-24-6
Record name Narlaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865466-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narlaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARLAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narlaprevir
Reactant of Route 2
Narlaprevir
Reactant of Route 3
Narlaprevir
Reactant of Route 4
Narlaprevir
Reactant of Route 5
Narlaprevir
Reactant of Route 6
Narlaprevir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。